2-フェニルイミダゾ[1,2-a]ピリジン
概要
説明
2-Phenylimidazo[1,2-a]pyridine is a compound with the molecular formula C13H10N2 . It is a member of the class of imidazopyridines . The compound is highly crystalline and has a molecular weight of 194.23 g/mol .
Synthesis Analysis
The synthesis of 2-Phenylimidazo[1,2-a]pyridine has been described in several studies. A straightforward synthesis involves the preparation of a bridged N-heterocycle, in which the heteroatom occupies a bridgehead position . The product is obtained in moderate to high yield . Another method involves a one-pot synthesis from acetophenone, [Bmim]Br3, and 2-aminopyridine under solvent-free conditions . This reaction provides an effective method for the production of C-3 halogenated 2-phenylimidazo[1,2-a]pyridines with a yield of up to 96% .
Molecular Structure Analysis
The molecular structure of 2-Phenylimidazo[1,2-a]pyridine consists of a phenyl group attached to an imidazo[1,2-a]pyridine ring . The InChI string representation of the molecule is InChI=1S/C13H10N2/c1-2-6-11(7-3-1)12-10-15-9-5-4-8-13(15)14-12/h1-10H
.
Chemical Reactions Analysis
The chemical reactions involving 2-Phenylimidazo[1,2-a]pyridine have been studied. For instance, a CuX-mediated regioselective halogenation reaction of 2-phenylimidazo[1,2-a]pyridine in the presence of oxygen has been reported . This reaction provides an effective method for the production of C-3 halogenated 2-phenylimidazo[1,2-a]pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Phenylimidazo[1,2-a]pyridine include a molecular weight of 194.23 g/mol, an XLogP3-AA of 3.4, no hydrogen bond donors, one hydrogen bond acceptor, one rotatable bond, an exact mass of 194.084398327 g/mol, a monoisotopic mass of 194.084398327 g/mol, a topological polar surface area of 17.3 Ų, a heavy atom count of 15, a formal charge of 0, and a complexity of 211 .
科学的研究の応用
材料科学
この化合物は、特に光電子デバイスの創出において、新素材開発において大きな可能性を示しています。 その特性は、特定の発光特性または電気特性を必要とする技術の進歩に貢献する可能性があります .
医薬品用途
製薬分野では、2-フェニルイミダゾ[1,2-a]ピリジンの誘導体が抗癌剤として検討されています。 そのユニークな構造により、副作用を少なく、より効果的な治療選択肢を提供する可能性のある標的療法の開発が可能になります .
画像処理と顕微鏡
この化合物の発光特性により、共焦点顕微鏡およびイメージングにおける発光体としての使用に適しています。 このアプリケーションは、詳細なイメージングが不可欠な生物学および医学研究にとって重要です .
センサー開発
反応性の高いことから、2-フェニルイミダゾ[1,2-a]ピリジンはセンサーでの使用が検討されています。 これらのセンサーは、環境や生物学的要因を検出することができ、環境モニタリングや診断などの分野に貢献します .
神経学研究
アルツハイマー病(AD)におけるβ-アミロイドの画像化剤として、一連の新規フェニルイミダゾ[1,2-a]ピリジンが評価されています。 このアプリケーションは、神経学的疾患の診断ツールを改善するために重要です .
有機合成
この化合物は、無溶媒条件下でワンポット合成法に使用されています。 このアプローチは、複雑な有機分子をより効率的かつ持続可能な方法で作成するのに役立ちます .
電子工学
電子不足ユニットとして、2-フェニルイミダゾ[1,2-a]ピリジンは、電子用途向けの青色発光材料として設計された材料に組み込まれています。 これには、OLED(有機発光ダイオード)などのデバイスでの使用が含まれます .
作用機序
Target of Action
The primary target of 2-Phenylimidazo[1,2-a]pyridine is β-amyloid (Aβ) plaques in Alzheimer’s disease (AD) . These plaques are aggregates of proteins that form in the spaces between nerve cells and are a hallmark of AD .
Mode of Action
2-Phenylimidazo[1,2-a]pyridine interacts with its targets through binding experiments in vitro . The compound has been shown to selectively label Aβ-plaques in brain tissue . This interaction results in changes that can be visualized through imaging, aiding in the diagnosis and study of AD .
Biochemical Pathways
The compound’s ability to bind to aβ plaques suggests it may influence the aggregation of these proteins
Pharmacokinetics
Studies have shown that the compound demonstrates good in vivo stability . This stability suggests that the compound may have suitable bioavailability for its intended use as an imaging agent .
Result of Action
The primary result of 2-Phenylimidazo[1,2-a]pyridine’s action is its ability to label Aβ plaques in the brain tissue of an AD mouse model . This labeling allows for the non-invasive imaging of these plaques, providing a valuable tool for the study and diagnosis of AD .
Action Environment
The action of 2-Phenylimidazo[1,2-a]pyridine can be influenced by various environmental factors. For instance, the compound exhibits stronger luminescence in the solid state compared to in organic solutions . This suggests that the compound’s action, efficacy, and stability may be influenced by its physical state
将来の方向性
Future research directions could involve further exploration of the biological applications of 2-Phenylimidazo[1,2-a]pyridine and its derivatives, given their broad range of pharmacological properties . Additionally, the development of more efficient and eco-friendly synthesis methods could be another area of focus .
生化学分析
Biochemical Properties
2-Phenylimidazo[1,2-a]pyridine interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and can vary depending on the specific context. For example, it has been shown to interact with β-amyloid (Aβ) in Alzheimer’s disease (AD) and has been used as a probe for in vitro studies .
Cellular Effects
The effects of 2-Phenylimidazo[1,2-a]pyridine on cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Phenylimidazo[1,2-a]pyridine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenylimidazo[1,2-a]pyridine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
2-Phenylimidazo[1,2-a]pyridine is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
特性
IUPAC Name |
2-phenylimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-6-11(7-3-1)12-10-15-9-5-4-8-13(15)14-12/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHWCFCNNGUJCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276799 | |
Record name | 2-phenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4105-21-9 | |
Record name | 4105-21-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77913 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-phenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10276799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Phenylimidazo[1,2-a]pyridine?
A1: The molecular formula of 2-Phenylimidazo[1,2-a]pyridine is C13H10N2, and its molecular weight is 194.23 g/mol. []
Q2: What spectroscopic data is available for characterizing 2-Phenylimidazo[1,2-a]pyridine?
A2: 2-Phenylimidazo[1,2-a]pyridine can be characterized using various spectroscopic techniques, including:
- NMR Spectroscopy (1H NMR and 13C NMR): Provides information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation. [, , ]
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, confirming the identity and purity of the compound. [, ]
- Infrared Spectroscopy (IR): Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. [, ]
Q3: Is 2-Phenylimidazo[1,2-a]pyridine thermally stable?
A3: While the unsubstituted PIP is liquid at room temperature, introducing substituents like phenyl or methyl groups at specific positions (e.g., 2-phenyl, 7-methyl) significantly enhances thermal stability, yielding solid compounds with melting points ranging from 55°C to 190°C. []
Q4: Can 2-Phenylimidazo[1,2-a]pyridine derivatives act as ligands in transition-metal catalysis?
A4: Yes, PIP derivatives have been successfully employed as ligands in various transition metal-catalyzed reactions, showcasing their versatility in organic synthesis. [, , , ]
- Rhodium Catalysis: Rh(III)-catalyzed C-H activation of PIP with alkynes enables the synthesis of diverse fused N-heterocycles. [] The regioselectivity of this coupling can be influenced by the choice of oxidant, leading to either naphtho[1',2':4,5]imidazo[1,2-a]pyridines or fused isoquinolinium salts. []
- Iridium Catalysis: Ir(III) complexes, in conjunction with α-diazo esters, catalyze carbocyclization reactions with PIP, showcasing complementary reactivity compared to their rhodium counterparts. []
- Ruthenium Catalysis: Ru(II) catalysts enable the regioselective alkenylation of PIP with alkynes, yielding valuable building blocks for further synthetic transformations. [] This alkenylation can be achieved under both conventional and mechanochemical conditions (ball-milling), highlighting the adaptability of PIP in different reaction setups. [, ]
Q5: How has computational chemistry been used to study 2-Phenylimidazo[1,2-a]pyridine derivatives?
A5: Computational chemistry plays a crucial role in understanding the structure-activity relationship (SAR) of PIP derivatives.
- QSAR Modeling: Quantitative structure-activity relationship (QSAR) studies employing topological and physicochemical descriptors have been conducted to predict the binding affinity and selectivity of PIP derivatives towards central and peripheral benzodiazepine receptors. These models help identify key structural features influencing receptor interactions. [, ]
- DFT Calculations: Time-dependent density functional theory (TD-DFT) calculations have been employed to rationalize the impact of substituents on the fluorescence properties of PIP derivatives, particularly those exhibiting excited-state intramolecular proton transfer (ESIPT) processes. These calculations provide insights into the electronic transitions and excited-state behavior of these compounds. []
Q6: How do structural modifications of 2-Phenylimidazo[1,2-a]pyridine affect its biological activity?
A6: Structural modifications of PIP significantly influence its binding affinity, potency, and selectivity for various targets, including:
- Peripheral Benzodiazepine Receptors (PBR): Introducing lipophilic substituents at position 8 of the imidazopyridine core, along with a chlorine atom at the para position of the 2-phenyl ring, enhances both binding affinity and selectivity towards PBRs. [, , ] This selectivity is crucial for targeting PBRs over central benzodiazepine receptors (CBRs), especially for therapeutic applications. [, ]
- Dopamine D3 Receptors: Incorporating long-chain arylpiperazine moieties at specific positions of the PIP scaffold has yielded potent and selective dopamine D3 receptor ligands with desirable fluorescence properties, making them promising candidates for receptor visualization studies. [, ]
- Anti-inflammatory Activity: Derivatization of the 2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid scaffold with various esters, acids, and amides has led to the identification of compounds with potent anti-inflammatory activity. Notably, 6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid (5c) emerged as a lead compound in this series. []
Q7: Are there strategies to improve the stability, solubility, or bioavailability of 2-Phenylimidazo[1,2-a]pyridine derivatives?
A7: Research on improving the physicochemical properties of PIP derivatives is ongoing. Strategies typically involve:
- Salt Formation: Converting the parent compound into pharmaceutically acceptable salts can enhance solubility and bioavailability. []
- Nanoparticle Encapsulation: Encapsulating PIP derivatives within nanoparticles, such as silica nanoparticles, can enhance solubility, stability, and targeted delivery. []
Q8: What are the applications of 2-Phenylimidazo[1,2-a]pyridine derivatives in biological systems?
A8: PIP derivatives demonstrate diverse biological activities and have been investigated in various contexts:
- TSPO Targeting: Radiolabeled PIP derivatives, like [18F]PBR316, show promise as PET ligands for imaging the translocator protein 18 kDa (TSPO), a biomarker for neuroinflammation and neurodegenerative diseases. [] Importantly, PBR316 exhibits low sensitivity to a common human polymorphism (rs6971) that affects TSPO binding, addressing a limitation of other TSPO ligands. []
- Antibacterial Activity: Several PIP-chalcone hybrids have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting MIC values comparable to known antibacterial agents. [] This highlights the potential of PIP as a scaffold for developing novel antibacterial drugs.
- Antihypertensive Activity: Tricyclic imidazoindole derivatives structurally related to PIP have demonstrated potent antihypertensive activity in animal models, suggesting that PIP itself or its analogs could be explored for their cardiovascular effects. []
- Neuroprotective Effects: Recent studies have shown that selanylimidazopyridine, a selenium-containing PIP derivative, can prevent lipopolysaccharide (LPS)-induced depressive-like behavior in mice. [] This protective effect is attributed to its ability to modulate neurotrophin levels, reduce neuroinflammation, and alleviate oxidative stress. [] These findings highlight the potential of PIP derivatives as therapeutic agents for neuropsychiatric disorders.
Q9: What analytical techniques are commonly used to study 2-Phenylimidazo[1,2-a]pyridine and its derivatives?
A9: Various analytical methods are employed to characterize, quantify, and monitor PIP and its derivatives:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。